REACTION_CXSMILES
|
[OH:1][CH:2]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12].C1(C)C=CC=CC=1.O.[H][H]>[Rh].CO>[OH:1][CH:2]([CH:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12]
|
Name
|
|
Quantity
|
13.6 kg
|
Type
|
reactant
|
Smiles
|
OC(C1=C(C(=CC=C1)OC)OC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.7 kg
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
190 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
WASH
|
Details
|
the reactor and catalyst are rinsed with about 7 kg of methanol
|
Type
|
WASH
|
Details
|
a final wash of the catalyst wet cake
|
Type
|
WASH
|
Details
|
The reactor rinse filtrate
|
Type
|
CUSTOM
|
Details
|
affording
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=C(C(=CC=C1)OC)OC)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12].C1(C)C=CC=CC=1.O.[H][H]>[Rh].CO>[OH:1][CH:2]([CH:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12]
|
Name
|
|
Quantity
|
13.6 kg
|
Type
|
reactant
|
Smiles
|
OC(C1=C(C(=CC=C1)OC)OC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.7 kg
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
190 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed by filtration
|
Type
|
WASH
|
Details
|
the reactor and catalyst are rinsed with about 7 kg of methanol
|
Type
|
WASH
|
Details
|
a final wash of the catalyst wet cake
|
Type
|
WASH
|
Details
|
The reactor rinse filtrate
|
Type
|
CUSTOM
|
Details
|
affording
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=C(C(=CC=C1)OC)OC)C1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |